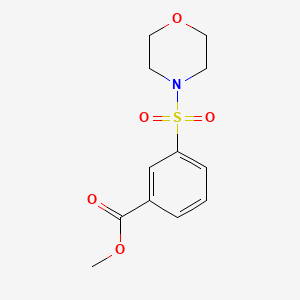
N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of an amino group, an ethylbutyl chain, a nitro group, and a benzenesulfonamide moiety, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The nitrated benzene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Amination: The ethylbutyl chain is introduced through a nucleophilic substitution reaction with an appropriate amine, such as 2-amino-2-ethylbutane.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction Products: N-(2-Amino-2-ethylbutyl)-4-aminobenzenesulfonamide.
Substitution Products: Various N-substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitroso and nitro derivatives.
Scientific Research Applications
N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Medicine: Explored for its therapeutic potential in treating bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the bacteriostatic effect, inhibiting the proliferation of bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride is unique due to its specific structural features, such as the ethylbutyl chain and the nitro group, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.ClH/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17;/h5-8,14H,3-4,9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUHSWOXNMIGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![1,1-Difluoro-5-(4-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)


![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)
![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2415671.png)
